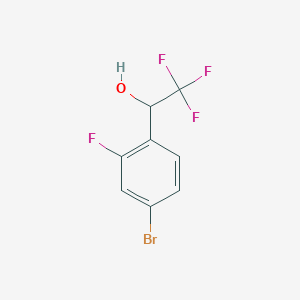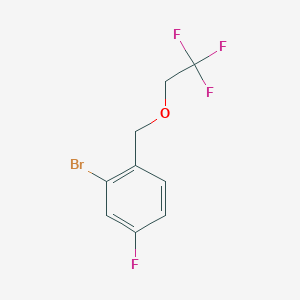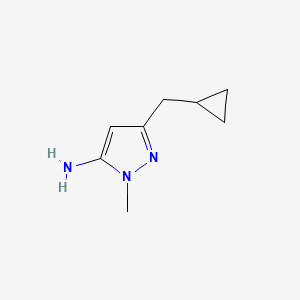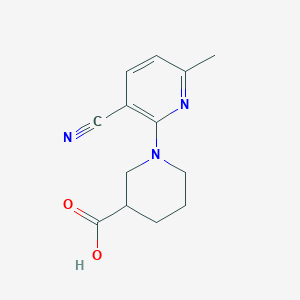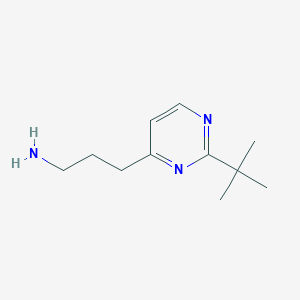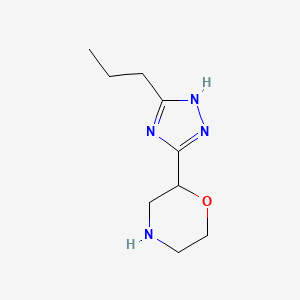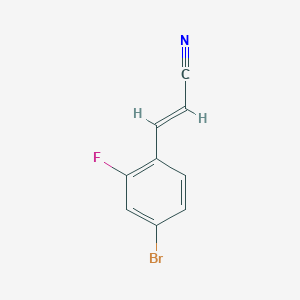
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile
Descripción general
Descripción
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile, also known as 4-bromo-2-fluoro-3-phenylpropenenitrile, is a fluorinated brominated nitrile compound that is used in scientific research. It is a colorless, odorless, and flammable liquid that is highly soluble in organic solvents. It is a useful reagent for organic synthesis and has found a wide range of applications in medicinal and pharmaceutical research and development.
Aplicaciones Científicas De Investigación
Synthesis and Electropolymerization
Compounds with structural similarities to "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" have been used as building blocks for tuning the electronic properties of conjugated polymers. For instance, 3-fluoro-4-hexylthiophene, prepared through a synthetic route involving bromination followed by bromine/fluorine exchange, has shown potential in modifying the electronic properties of polythiophenes. Although attempts to electropolymerize this compound were unsuccessful, its inclusion in terthienyls suggests its significance in studying the electronic properties of conjugated systems (Gohier, Frère, & Roncali, 2013).
Photophysical and Electro-Optical Applications
Research on similar compounds, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, has provided insights into their structural, electro-optical, and charge-transport properties. These studies, utilizing quantum chemical methods, have highlighted the potential of such compounds as efficient hole-transport materials, beneficial for applications in organic electronics and photovoltaic devices (Irfan et al., 2015).
Fluorophore Development for Imaging
The development of fluorophores based on the structure of "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" has been a significant area of research. For example, studies on fumaronitrile-based compounds have demonstrated their potential in red to near-infrared fluorescence, aggregation-induced emission, and solvatochromism, which are crucial for applications in bioimaging and sensors (Shen et al., 2012).
Supramolecular Characterization and Crystal Engineering
Investigations into the crystal structures and supramolecular characterization of compounds structurally related to "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" have revealed diverse emission properties based on crystal habit and size. These studies underscore the importance of crystal engineering in tailoring the photophysical properties of organic materials for specific applications (Percino et al., 2017).
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJDPANLZFGYFX-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



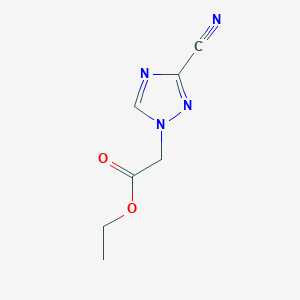
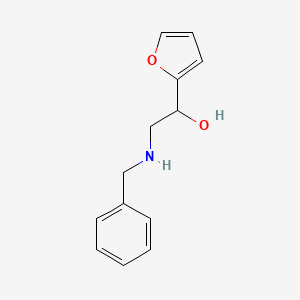
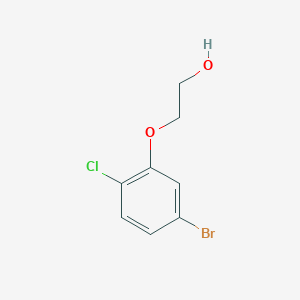

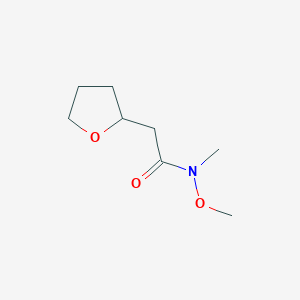
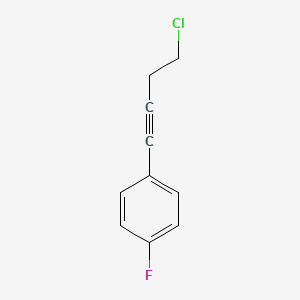
![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)
